O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride
Overview
Description
“O-(4,4,4-Trifluorobutyl)hydroxylamine” is a chemical compound with the CAS Number: 780037-64-1 . It has a molecular weight of 143.11 . The IUPAC name for this compound is 4-(aminooxy)-1,1,1-trifluorobutane .
Molecular Structure Analysis
The InChI code for “O-(4,4,4-Trifluorobutyl)hydroxylamine” is 1S/C4H8F3NO/c5-4(6,7)2-1-3-9-8/h1-3,8H2 . The InChI key is ZAEQNDPCDQRNGV-UHFFFAOYSA-N . The canonical SMILES representation is C(CC(F)(F)F)CON .
Physical and Chemical Properties Analysis
“O-(4,4,4-Trifluorobutyl)hydroxylamine” is a liquid at room temperature . It has a molecular weight of 143.11 g/mol . The compound has a topological polar surface area of 35.2 Ų .
Scientific Research Applications
Environmental Science Applications
- Photo-Oxidation Studies : A study utilized O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride for on-fibre derivatisation Solid Phase Microextraction (SPME) to sample and quantify unsaturated 1,4-dicarbonyl products from the photo-oxidation of furans. This application highlights the compound's utility in analyzing environmental photochemical reactions, potentially indicating similar uses for O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride in environmental sampling and analysis (Alvarez et al., 2009).
Analytical Chemistry Applications
- Fluorescence Probes Development : Hydroxylamine derivatives have been used in the synthesis of novel fluorescence probes for detecting reactive oxygen species (ROS) and distinguishing specific species. This showcases the potential for this compound in developing tools for biological and chemical analysis (Setsukinai et al., 2003).
- Carbonyl Compound Determination : The use of O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride for determining carbonyl-containing compounds in various samples, including environmental and biological matrices, illustrates the broad applicability of hydroxylamine derivatives in analytical methodologies, which could extend to this compound (Cancilla & Que Hee, 1992).
Organic Synthesis Applications
- Hydroxylamine in Synthesis : Research on the synthesis of N,N,O-trisubstituted hydroxylamines and the stepwise reduction and substitution of O-acyl N,N-disubstituted hydroxylamines illustrates the utility of hydroxylamine compounds in organic synthesis, potentially including this compound (Dhanju & Crich, 2016).
Safety and Hazards
The compound has been assigned the GHS02 and GHS07 pictograms . The hazard statements associated with it are H226, H315, H319, and H335 . The precautionary statements are P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Properties
IUPAC Name |
O-(4,4,4-trifluorobutyl)hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO.ClH/c5-4(6,7)2-1-3-9-8;/h1-3,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZPCIQCWJFPDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630582 | |
Record name | O-(4,4,4-Trifluorobutyl)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676525-70-5 | |
Record name | O-(4,4,4-Trifluorobutyl)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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